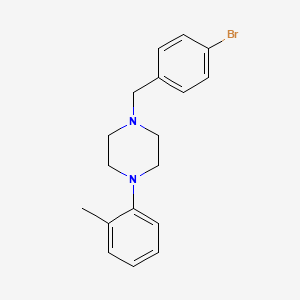![molecular formula C19H15BrN2O3 B5729886 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)
4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide is a chemical compound that has been of interest to scientists due to its potential therapeutic applications. This chemical compound is also known as BINA and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide involves its ability to inhibit PARP. PARP inhibitors work by preventing the repair of DNA damage in cancer cells, leading to their death. This mechanism has been studied extensively in preclinical models and has shown promising results in clinical trials.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide has a selective effect on cancer cells, leading to their death. It has also been found to have a neuroprotective effect and has been studied for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its potency as a PARP inhibitor. This makes it a useful tool for studying the role of PARP in DNA repair and cancer cell survival. However, one limitation is that it may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide. One direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects.
Conclusion:
In conclusion, 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide is a chemical compound with potential therapeutic applications. Its ability to inhibit PARP has been studied extensively in preclinical models and clinical trials, and it has shown promising results in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential off-target effects, as well as its potential use in combination with other cancer treatments.
Synthesemethoden
The synthesis of 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-bromo-1,2-phenylenediamine with 2-naphthol in the presence of acetic anhydride. The resulting product is then treated with ammonium carbonate to yield 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
Research on 4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide has shown that it has potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have been studied extensively for their potential use in cancer treatment, as cancer cells are more reliant on PARP for DNA repair than normal cells.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-naphthalen-2-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c20-16-8-5-14(6-9-16)19(21)22-25-18(23)12-24-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGVRNYKPSOFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)ON=C(C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)O/N=C(/C3=CC=C(C=C3)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5729828.png)

![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5729841.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5729847.png)


![N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5729860.png)


![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)

